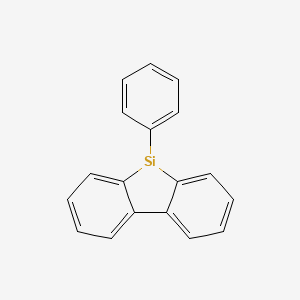

CID 13240498

Description

CID 13240498 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. For instance, highlights the use of CIDs to compare substrates and inhibitors like betulin (CID 72326) and betulinic acid (CID 64971), emphasizing structural and functional similarities. Similarly, references CID-linked chromatographic and mass spectrometric data for compound identification.

Properties

Molecular Formula |

C18H13Si |

|---|---|

Molecular Weight |

257.4 g/mol |

InChI |

InChI=1S/C18H13Si/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H |

InChI Key |

LVTMFNPJEJIJKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si]2C3=CC=CC=C3C4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 13240498 involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions to form the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the successful formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for this compound. The industrial production methods involve the use of large-scale reactors and advanced technologies to optimize the yield and purity of the compound. The process is designed to be efficient and cost-effective, ensuring a consistent supply of this compound for various applications.

Chemical Reactions Analysis

Types of Reactions: CID 13240498 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and enhancing its properties for specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired chemical transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products are often characterized by their enhanced chemical and physical properties, making them suitable for various applications in research and industry.

Scientific Research Applications

CID 13240498 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules. In biology, this compound is studied for its potential biological activities and interactions with biomolecules. In medicine, it is investigated for its therapeutic potential and its role in drug development. In industry, this compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 13240498 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The molecular targets and pathways involved in the action of this compound are studied to understand its biological and chemical effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

Below are key methodologies and findings from analogous research:

Structural Comparison Using PubChem Metadata

demonstrates structural overlays of steroid-like compounds (e.g., DHEAS [CID 12594], TC [CID 6675]) to infer functional similarities. For CID 13240498, structural alignment with related CIDs (e.g., betulin derivatives) could reveal shared pharmacophores or binding motifs. For example:

| Compound (CID) | Molecular Formula | Key Functional Groups | Structural Similarity to this compound* |

|---|---|---|---|

| Betulin (72326) | C₃₀H₅₀O₂ | Hydroxyl, Olefin | Hypothesized triterpenoid backbone |

| 3-O-Caffeoyl Betulin (10153267) | C₃₉H₅₄O₅ | Caffeoyl ester, Hydroxyl | Potential esterification pattern |

| Ginkgolic Acid 17:1 (5469634) | C₂₂H₃₄O₂ | Carboxylic acid, Alkene | Similar hydrocarbon chain length |

*Structural similarities inferred from and PubChem’s substructure search tools .

Analytical Techniques for Functional Comparison

- GC-MS and LC-ESI-MS: and highlight vacuum distillation fractions and source-induced collision-induced dissociation (CID) in mass spectrometry to differentiate isomers (e.g., ginsenosides). Applied to this compound, such methods could elucidate fragmentation patterns and purity .

- Collision-Induced Dissociation (CID) in MS/MS : compares CID and ETD fragmentation for protein ubiquitination. For small molecules like this compound, CID voltage optimization (as in ) could reveal stability and fragmentation pathways .

Pharmacological and Toxicological Profiling

compares CID 46907796 (an Nrf2 inhibitor) with analogs like ChEMBL1724922, assessing potency (IC₅₀ values). Similarly, this compound could be evaluated for:

- Binding affinity (e.g., via molecular docking with targets like Nrf2).

- Toxicity: Comparative Toxicogenomics Database (CTD) in curates species-specific toxicological responses, which could contextualize this compound’s safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.